1-(6-Methyl-5-vinylpyridin-2-yl)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3 |
InChI Key |
BUQFDLCWJCODFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 6 Methyl 5 Vinylpyridin 2 Yl Azepane and Its Derivatives
Strategies for Azepane Ring Construction and Functionalization
The seven-membered azepane ring is a key structural motif in a variety of biologically active compounds. mdpi.com However, its synthesis can be challenging due to unfavorable ring strain and entropic factors. nih.gov Several modern synthetic methods have been developed to address these challenges, providing efficient access to functionalized azepane derivatives.
Ring Expansion Reactions of Smaller Nitrogen Heterocycles (e.g., from five- or six-membered precursors)
Ring expansion reactions offer a powerful strategy for the synthesis of azepanes from more readily available smaller ring systems like pyrrolidines and piperidines. These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to form the larger seven-membered ring.
Recent advancements have demonstrated the utility of photochemical methods in ring expansion. For instance, a photochemical rearrangement of N-vinylpyrrolidinones can yield azepin-4-ones. This transformation proceeds through a formal [5+2] cycloaddition, providing a two-step procedure to convert pyrrolidinones and aldehydes into densely functionalized azepane derivatives. organic-chemistry.org Another innovative approach involves the dearomative ring expansion of nitroarenes, mediated by blue light, which transforms a six-membered benzenoid framework into a seven-membered ring system, ultimately yielding polysubstituted azepanes after hydrogenolysis. manchester.ac.ukresearchgate.netnih.govmanchester.ac.uk
Thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes, derived from piperidines, in the presence of a base leads to the formation of 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines in good yields. rsc.org This method provides access to stereodefined azepine derivatives that can be further functionalized. Additionally, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via piperidine (B6355638) ring expansion. rsc.org
| Precursor | Reagents/Conditions | Product | Key Features |
| N-vinylpyrrolidinone | UV light (254 nm), THF | Azepin-4-one | Photochemical rearrangement, formal [5+2] cycloaddition organic-chemistry.org |
| Nitroarene | Blue light, P(Oi-Pr)3, Et2NH, then H2 | Polysubstituted azepane | Photochemical dearomative ring expansion manchester.ac.ukresearchgate.netnih.govmanchester.ac.uk |
| 7,7-dihalo-2-azabicyclo[4.1.0]heptane | K2CO3, heat | 2,3-dihydro-1H-azepine | Thermolytic ring expansion rsc.org |
| Substituted piperidine | Not specified in abstract | Diastereomerically pure azepane | Stereoselective and regioselective ring expansion rsc.org |
Intramolecular Cyclization Reactions (e.g., Dieckmann cyclisation, via amino intermediates)
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, and it has been effectively applied to the construction of the azepane ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the seven-membered ring.
A notable example is the intramolecular Ullmann-type annulation/rearrangement cascade. This method transforms 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. acs.org The synthesis of novel tetrazolo azepanes has been achieved through a 1,3-intramolecular dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides. researchgate.net
Reductive amination is another powerful tool for azepane synthesis. The intramolecular reductive amination of a d-mannose-derived aldehyde has been utilized in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov A silyl-aza-Prins cyclization of allylsilyl amines, mediated by iron(III) salts, provides a direct and efficient route to tetrahydroazepines. nih.govacs.org This reaction forms a C-N and a C-C bond in a single step under mild conditions.
| Reaction Type | Precursor | Reagents/Conditions | Product |
| Ullmann-type annulation/rearrangement | 5-Arylpyrrolidine-2-carboxylate | Cu(I) thiophene-2-carboxylate, microwave | 1H-Benzo[b]azepine-2-carboxylate acs.org |
| 1,3-Dipolar cycloaddition | Azido nitrile | Heat | Tetrazolo azepane researchgate.net |
| Reductive amination | d-Mannose-derived aldehyde | Catalytic hydrogenation | Hydroxylated azepane iminosugar nih.gov |
| Silyl aza-Prins cyclization | Allylsilyl amine and aldehyde | Iron(III) salts | Tetrahydroazepine nih.govacs.org |
Intermolecular Cycloaddition Approaches for Azepane Scaffolds
Intermolecular cycloaddition reactions provide a convergent and often stereocontrolled route to complex cyclic systems, including azepanes. These reactions involve the combination of two or more unsaturated components to form the heterocyclic ring in a single step.
A photochemical two-step formal [5+2] cycloaddition has been developed for the synthesis of azepin-4-ones from pyrrolidinones and aldehydes. organic-chemistry.org Another approach involves a hetero-[5+2] cycloaddition reaction between an oxidopyrylium ylide and a cyclic imine, which provides rapid access to highly substituted azepanes with excellent control of regio- and stereoselectivity. researchgate.net
The synthesis of azepine derivatives can also be achieved through a formal [3+2+2] cycloaddition of aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid. researchgate.net Furthermore, enantiomerically pure 2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org
Regioselective Functionalization of the Saturated Azepane Ring
The regioselective functionalization of a pre-existing azepane ring is a crucial strategy for introducing diverse substituents and fine-tuning the properties of the molecule.
Late-stage oxidation of tetrahydroazepines has been utilized to access densely functionalized oxo-azepines. nih.gov Hydroboration of tetrahydroazepines proceeds with diastereoselectivity to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of the hydroboration step can be moderately improved by using a rhodium catalyst. nih.gov
Methodologies for Pyridine (B92270) Ring Synthesis and Derivatization
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. thieme.de A variety of classical and modern synthetic methods are available for its construction and subsequent modification.
Formation of the Pyridine Core (e.g., Chichibabin, Hantzsch, Bönnemann reactions, condensation methods)
Several named reactions are pivotal in the synthesis of the pyridine core.
The Chichibabin pyridine synthesis , first reported in 1924, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This method is particularly useful for the commercial production of methyl-substituted pyridines and is typically carried out at high temperatures over oxide catalysts like alumina (B75360) or silica. thieme.dewikipedia.org
The Hantzsch pyridine synthesis , discovered in 1881, is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgacs.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. chemtube3d.comorganic-chemistry.org Modern variations of this reaction utilize milder and more efficient aromatization conditions. wikipedia.org
The Bönnemann cyclization is a metal-catalyzed reaction that involves the trimerization of a nitrile and two molecules of acetylene (B1199291) to form a pyridine ring. ijnrd.orgthieme-connect.com This cobalt-catalyzed [2+2+2] cycloaddition is a powerful tool for constructing substituted pyridines. thieme-connect.comthieme-connect.comresearchgate.net
Condensation methods represent a broad class of reactions for pyridine synthesis. baranlab.org The Guareschi-Thorpe reaction is an example of a condensation approach that directly yields the aromatic pyridine ring. acsgcipr.org These reactions often involve the formation of carbon-carbon bonds through Michael or aldol-type reactions, followed by cyclization and aromatization. acsgcipr.org
| Reaction Name | Reactants | Key Features |
| Chichibabin Pyridine Synthesis | Aldehydes/ketones/α,β-unsaturated carbonyls + ammonia | High temperature, oxide catalysts, commercially viable for simple pyridines thieme.dewikipedia.org |
| Hantzsch Pyridine Synthesis | Aldehyde + 2x β-keto ester + ammonia/ammonium acetate | Forms a dihydropyridine intermediate that requires oxidation wikipedia.orgchemtube3d.comorganic-chemistry.org |
| Bönnemann Cyclization | Nitrile + 2x acetylene | Cobalt-catalyzed [2+2+2] cycloaddition ijnrd.orgthieme-connect.comthieme-connect.com |
| Condensation Methods (e.g., Guareschi-Thorpe) | Various carbonyl compounds and ammonia sources | Often multi-component reactions, can lead directly to aromatic pyridines acsgcipr.org |
Regioselective Functionalization of the Pyridine Ring System (e.g., electrophilic and nucleophilic substitution patterns)
The predictable installation of substituents on the pyridine ring is fundamental to the synthesis of 1-(6-methyl-5-vinylpyridin-2-yl)azepane. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically leading to substitution at the C3 and C5 positions. A more effective strategy involves the use of pyridine N-oxides. researchgate.net The N-oxide group activates the ring, making it more susceptible to both electrophilic and nucleophilic attacks. For instance, nitration of pyridine N-oxide occurs selectively at the C4 position. The N-oxide can then be removed by reduction.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. The presence of a good leaving group, such as a halide, is typically required. For a precursor like 2-chloropyridine, direct displacement of the chloride with the azepane nucleophile (azepane) is a key step. The regioselectivity of functionalizing halogenated pyridines can be precisely controlled. For example, in trihalogenated pyridines, halogen-magnesium exchange can be directed to a specific position based on the relative reactivity of the halogens (I > Br > Cl), enabling subsequent functionalization. mdpi.com
Directed Ortho-Metalation (DoM): This powerful technique allows for regioselective functionalization at positions ortho to a directing metalating group (DMG). Common DMGs for pyridine rings include amides, ethers, and halo groups. The DMG directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond, creating a nucleophilic center that can be trapped with various electrophiles.
C-H Functionalization: Modern transition-metal-catalyzed C-H activation has emerged as a highly efficient method for functionalizing pyridine rings without the need for pre-installed activating or directing groups. nih.gov Catalysts based on palladium, rhodium, or ruthenium can selectively activate C-H bonds at various positions, depending on the specific ligand and reaction conditions. nih.gov For example, palladium-catalyzed direct arylation of pyridine N-oxides can introduce aryl groups at the C2 position. researchgate.net Photocatalysis using visible light also enables site-divergent functionalizations of pyridinium (B92312) derivatives, where the position of radical addition can be controlled. acs.org
A summary of regioselective functionalization strategies is presented below.
Table 1: Regioselective Functionalization Strategies for the Pyridine Ring| Methodology | Position(s) Targeted | Typical Reagents/Conditions | Key Features |
|---|---|---|---|
| Electrophilic Substitution | C3, C5 | Strong acids, high temperature | Generally low yielding and requires harsh conditions. |
| Electrophilic Substitution (via N-Oxide) | C4 | HNO₃/H₂SO₄ then PCl₃ | Activates the ring and directs substitution. researchgate.net |
| Nucleophilic Substitution | C2, C4, C6 | Nucleophile, requires leaving group | Classic and reliable method for substitution. |
| Directed Ortho-Metalation (DoM) | Ortho to Directing Group | Organolithium base, electrophile | High regioselectivity controlled by a directing group. |
Strategies for Vinyl Group Introduction (e.g., C-H alkylation, cross-coupling reactions, Giese-type additions)
Introducing the vinyl group at the C5 position of the 6-methyl-2-azepanylpyridine core is a critical transformation. Several modern catalytic methods are well-suited for this purpose.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon bonds. wikipedia.org To introduce a vinyl group, a pre-functionalized pyridine, such as 5-bromo-2-chloro-6-methylpyridine, could be used.
Stille Coupling: This involves the reaction of an organotin reagent (e.g., vinyltributyltin) with an organohalide catalyzed by a palladium complex.
Suzuki Coupling: This reaction pairs an organoboron compound (e.g., potassium vinyltrifluoroborate or a vinylboronic acid) with an organohalide. researchgate.net It is often preferred due to the lower toxicity of boron reagents.
Heck Coupling: The oxidative Heck coupling allows for the direct reaction between a vinyl pyridine and an aryl boronic acid, though the reverse reaction (coupling an alkene to a pyridine halide) is more common for vinyl group installation. researchgate.net
C-H Vinylation: Direct C-H vinylation represents a more atom-economical approach, as it avoids the synthesis of a halogenated pyridine precursor. rsc.org Transition metals like rhodium and ruthenium can catalyze the direct coupling of a pyridine C-H bond with an alkene. nih.govresearchgate.netresearchgate.net For instance, a ruthenium-catalyzed cascade reaction involving C-H activation, vinylation, and subsequent cyclization has been demonstrated for the synthesis of complex N-heterocycles. nih.gov The directing-group-assisted approach is often necessary to achieve high regioselectivity in C-H functionalization.
Alkylation of Vinylpyridines: An alternative strategy involves the reductive coupling of pre-formed vinylpyridines with other electrophiles. rsc.org Rhodium-catalyzed reductive coupling of 2-vinyl pyridines with imines has been shown to proceed with high regioselectivity. acs.org While this specific reaction adds a larger fragment, related methodologies could potentially be adapted for simpler alkylations.
Below is a table summarizing key methods for vinyl group introduction.
Table 2: Methodologies for Vinyl Group Introduction on Pyridine Rings| Reaction | Substrates | Catalyst System | Description |
|---|---|---|---|
| Stille Coupling | 5-Halopyridine + Vinyltributyltin | Pd(PPh₃)₄ or similar Pd(0) complex | Forms a C-C bond between the pyridine and the vinyl group from the organotin reagent. |
| Suzuki Coupling | 5-Halopyridine + Vinylboronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | Couples a vinyl-boron species with the pyridine halide; known for good functional group tolerance. researchgate.net |
| Heck Coupling | 5-Halopyridine + Ethylene | Pd catalyst + Base | Direct coupling of a terminal alkene with the pyridine halide. |
Synthetic Routes for Methyl Group Incorporation and Selective Transformations
The methyl group at the C6 position can be incorporated in several ways. The most straightforward approach is to begin the synthesis with a precursor that already contains the methyl group. Many pyridine synthesis methods allow for the use of substituted starting materials. For example, multicomponent reactions can assemble polysubstituted pyridines from simple acyclic precursors, where one of the components provides the required methyl group. researchgate.net
Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring.
Cross-Coupling: A 6-halopyridine can be coupled with an organometallic methylating agent, such as methylboronic acid (Suzuki coupling) or trimethylaluminium (Negishi coupling).
Radical Methylation: Minisci-type reactions can introduce alkyl groups onto protonated, electron-deficient heteroaromatics. Using a source of methyl radicals (e.g., from tert-butyl hydroperoxide and DMSO), methylation can be achieved, typically favoring the C2 and C6 positions.
Once installed, the methyl group itself can be a handle for further transformations if needed for analog synthesis. For example, radical bromination using N-bromosuccinimide (NBS) can convert the methyl group to a bromomethyl group, which can then be used in nucleophilic substitution reactions to build more complex side chains.
Convergent and Modular Synthetic Approaches to this compound
A convergent synthesis, where complex fragments of the target molecule are prepared separately and then joined together late in the synthesis, is often more efficient than a linear approach. For this compound, a convergent strategy would involve the synthesis of a fully substituted pyridine core and its subsequent coupling with azepane.
Several powerful methods exist for the convergent synthesis of highly substituted pyridines. acs.org
One-Step Amide to Pyridine Conversion: A single-step procedure allows for the conversion of N-vinyl amides into substituted pyridines by reaction with π-nucleophiles like alkynes. acs.orgorganic-chemistry.org This method is highly convergent and offers predictable control over substituent introduction. acs.orgorganic-chemistry.org
Cascade Reactions: A modular method employing a cascade reaction has been developed, involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This leads to a 3-azatriene intermediate that undergoes electrocyclization and subsequent oxidation to form a highly substituted pyridine. nih.gov This approach is noted for its good functional group tolerance.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step from three or more simple starting materials. researchgate.net Various MCRs have been developed for the synthesis of polysubstituted 2-aminopyridines and other pyridine derivatives. rsc.orgnih.gov
A potential convergent synthesis for the target molecule is outlined below.
Table 3: Convergent Synthetic Strategy| Step | Description | Key Transformation |
|---|---|---|
| 1 | Synthesis of Pyridine Core | A multicomponent reaction or cascade cyclization to form a 2-chloro-6-methyl-5-vinylpyridine intermediate. researchgate.netnih.gov |
| 2 | Synthesis of Azepane | Azepane is commercially available or can be synthesized via methods like piperidine ring expansion. rsc.org |
Stereoselective Synthesis and Chiral Resolution of Analogues
The parent molecule, this compound, is achiral. However, analogues with substituents on the azepane ring or the vinyl group could be chiral. The synthesis of single enantiomers of such analogues requires stereoselective methods.
Stereoselective Synthesis of the Azepane Moiety: Chiral azepane derivatives can be prepared through several routes.
Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be synthesized with high stereoselectivity and regioselectivity via the ring expansion of chiral piperidine precursors. rsc.org
Asymmetric Catalysis: Catalytic enantioselective methods can be used to construct the seven-membered ring. For instance, asymmetric hydrogenation or cyclization reactions can set the desired stereocenters.
Stereoselective Synthesis of Piperidine/Pyridine Derivatives: While not directly an azepane, methodologies for the stereoselective synthesis of related six-membered rings are highly relevant.
Asymmetric Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with activated dihydropyridines can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org These intermediates are valuable precursors for enantioenriched piperidines. acs.org
Chiral Pyridinium Salts: Nucleophilic addition of Grignard reagents to chiral pyridinium salts derived from 4-methoxypyridine (B45360) has been used for the stereoselective synthesis of pyridinones, which are versatile chiral building blocks. nih.gov
Chiral Resolution: If a stereoselective synthesis is not feasible, a racemic mixture of a chiral analogue can be separated into its constituent enantiomers. This is commonly achieved by:
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts, which can often be separated by crystallization.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to physically separate the enantiomers.
These strategies provide a robust framework for accessing not only this compound but also its structurally diverse and potentially chiral analogues for further investigation.
Reactivity Profiles and Mechanistic Investigations of 1 6 Methyl 5 Vinylpyridin 2 Yl Azepane
Chemical Transformations Involving the Azepane Moiety
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key functional group in "1-(6-Methyl-5-vinylpyridin-2-yl)azepane." Its reactivity is primarily centered around the nucleophilic and basic nature of the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the azepane nitrogen atom makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.
N-Acylation: Acylation of the azepane nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is crucial for the introduction of various functional groups and for modifying the electronic properties of the molecule. The resulting N-acyl derivatives are generally more stable and less basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
| Reaction Type | Reagent Example | Expected Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-(6-Methyl-5-vinylpyridin-2-yl)-1-methylazepanium iodide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(1-(6-Methyl-5-vinylpyridin-2-yl)azepan-1-yl)ethan-1-one |
Functionalization of α- and β-C(sp³)–H Bonds Adjacent to the Azepane Nitrogen
Direct functionalization of the C-H bonds adjacent to the azepane nitrogen represents a modern and efficient strategy for molecular diversification. These reactions are typically mediated by transition metal catalysts and involve the formation of a metal-nitrogen bond, which then directs the catalyst to the proximal C-H bonds.
The α-C-H bonds are generally more reactive towards functionalization due to their proximity to the nitrogen atom, which can stabilize radical or anionic intermediates. Methodologies such as the Hofmann-Löffler-Freytag reaction or transition metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at these positions. Functionalization of the more remote β-C-H bonds is more challenging and often requires specifically designed directing groups or catalysts.
Stability and Potential Ring-Opening Reactions of the Azepane Ring
The azepane ring is generally considered to be a stable saturated heterocyclic system. However, under certain conditions, ring-opening reactions can occur. These reactions are often driven by the release of ring strain, although azepane has less ring strain than smaller rings like aziridine (B145994) or azetidine.
Ring-opening can be initiated by strong nucleophiles or electrophiles, particularly if the nitrogen is quaternized or activated in some way. For instance, treatment with strong reducing agents in the presence of an acid catalyst could potentially lead to reductive cleavage of the C-N bonds. Photochemical conditions could also induce ring-opening, although this is less common for simple saturated azepanes compared to more complex polycyclic systems.
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in "this compound" is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methyl, vinyl, and azepanyl substituents further modulates this reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the deactivating effect of the ring nitrogen. The reaction, when it does occur, typically requires harsh conditions and proceeds at the 3- and 5-positions. In "this compound," the azepanyl group at the 2-position is an activating, ortho-, para-directing group (directing to the 3- and 5-positions). The methyl group at the 6-position is also activating and ortho-, para-directing. The vinyl group at the 5-position is a weakly activating group.
Nucleophilic Addition and Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In the target molecule, the 2- and 6-positions are already substituted. Nucleophilic attack is therefore most likely to occur at the 4-position.
If a good leaving group were present on the ring, nucleophilic aromatic substitution (SNAr) could occur. For the parent molecule, direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) is a possibility, though it typically requires strong nucleophiles like sodamide and high temperatures. The azepanyl substituent at the 2-position would likely influence the regioselectivity of such a reaction. Furthermore, the vinyl group can undergo nucleophilic conjugate addition under certain conditions.
Reactions Involving the Vinyl Group (e.g., [3+2] cycloadditions, polymerization, Michael additions)
The vinyl substituent on the pyridine ring is a key site for chemical reactivity, enabling participation in cycloadditions, polymerization, and conjugate addition reactions.
[3+2] Cycloadditions: The electron-deficient nature of the vinyl group, influenced by the pyridine ring, makes it a potential partner in various cycloaddition reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous vinyl-heterocycles suggests its capability to undergo such transformations. For instance, palladium-catalyzed asymmetric [3+2] cycloadditions have been successfully performed with vinyl-aziridines and vinyl-cyclopropanes, indicating the feasibility of using vinyl-substituted nitrogen heterocycles as substrates in constructing complex cyclic systems. researchgate.net Furthermore, radical-mediated cycloadditions, such as the pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition between vinyl azides and bicyclo[1.1.0]butanes, highlight innovative approaches to engage vinyl groups in the synthesis of novel scaffolds. chemrxiv.org These precedents suggest that the vinyl group of this compound could serve as a dipolarophile or a radical acceptor for the construction of novel fused-ring systems.
Polymerization: The vinyl group serves as a classical monomer unit for polymerization. The closely related compound, 2-methyl-5-vinylpyridine (B86018) (MVP), readily undergoes radical polymerization to form poly(2-methyl-5-vinylpyridine). This process can be initiated by standard radical initiators. Copolymers of MVP with other monomers, such as N-vinylpyrrolidone, have also been synthesized via radical copolymerization, allowing for the creation of materials with tailored properties. Given this reactivity, this compound is expected to undergo similar polymerization and copolymerization reactions, yielding polymers with the bulky azepane-substituted pyridine moiety as a repeating unit.
Michael Additions: Vinylpyridines are established as effective Michael acceptors due to the electron-withdrawing nature of the pyridine ring, which polarizes the carbon-carbon double bond. This makes the β-carbon of the vinyl group susceptible to nucleophilic attack. Studies on compounds like 2-vinylpyridine (B74390) demonstrate that a variety of nucleophiles can add across the double bond. wikipedia.org This conjugate addition can be followed by trapping the resulting anionic intermediate with electrophiles, allowing for the introduction of two new substituents. This reactivity is expected to be mirrored in this compound, providing a pathway to functionalize the vinyl group and synthesize more complex derivatives.
| Reaction Type | Reactant Class | Potential Product | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., azides, nitrile oxides) | Pyrrolidine-fused pyridine derivatives | Forms five-membered heterocyclic rings. |
| Polymerization | Radical Initiator (e.g., AIBN) | Poly(this compound) | Forms a polymer backbone with pendant pyridine-azepane units. |
| Michael Addition | Nucleophiles (e.g., carbanions, amines, thiols) | β-Substituted ethylpyridine derivatives | Functionalization of the ethyl linker attached to the pyridine ring. |
Chemical Modifications of the Methyl Group (e.g., benzylic functionalization)
The methyl group at the 6-position of the pyridine ring is analogous to a benzylic methyl group and exhibits enhanced reactivity. Its protons are acidic relative to a standard alkyl group, allowing it to be deprotonated and functionalized.
Common transformations include:
Condensation Reactions: The activated methyl group can participate in condensation reactions with carbonyl compounds. For example, 2-picoline (2-methylpyridine) readily condenses with acetaldehyde (B116499) in the presence of a base to form 2-propenylpyridine. wikipedia.org By analogy, this compound could react with various aldehydes and ketones to extend the carbon chain at the 6-position.
Oxidation: The methyl group can be oxidized to various oxidation states, including alcohol, aldehyde, or carboxylic acid. The specific product depends on the choice of oxidizing agent and reaction conditions. This provides a route to introduce oxygen-containing functional groups.
C-H Activation/Alkylation: Modern catalytic methods allow for the direct functionalization of C-H bonds. Rhodium-catalyzed alkylation of 2-methylpyridine (B31789) with alkenes has been reported, demonstrating a method for direct C-C bond formation at the methyl group. mdpi.com Such strategies could be applied to introduce a variety of alkyl or aryl groups to the methyl position of the target compound.
Catalytic and Photochemical Transformations
The structural features of this compound make it a versatile substrate for transformations mediated by metal catalysts or light.
Metal-Catalyzed Reactions (e.g., Palladium-catalyzed cross-couplings, Copper-catalyzed reactions)
Palladium-Catalyzed Reactions: The vinyl group is an excellent handle for palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, for example, allows for the coupling of vinyl compounds with aryl or vinyl halides. nih.gov The vinyl group of this compound could react with various aryl chlorides, bromides, or iodides to yield stilbene-like derivatives, providing a powerful method for creating complex molecular architectures. acs.org
Copper-Catalyzed Reactions: Copper catalysis is widely used in the synthesis of nitrogen-containing heterocycles. Copper-catalyzed reactions often involve C-N or C-C bond formation. For instance, copper(I)-catalyzed tandem amination/cyclization reactions have been developed to prepare functionalized azepines. nih.gov While this describes a synthetic route to the ring system, it underscores the compatibility of copper catalysts with pyridine and azepine-like structures. Copper-catalyzed cross-coupling reactions could potentially be employed to functionalize the pyridine ring or to mediate reactions at the 2-position, where the azepane is attached.
| Catalyst Type | Reaction Name | Reactive Site | Coupling Partner | Potential Product |
|---|---|---|---|---|
| Palladium | Heck Reaction | Vinyl Group | Aryl Halide (Ar-X) | 1-(6-Methyl-5-styrylpyridin-2-yl)azepane |
| Copper | Ullmann Condensation | Pyridine N (if azepane is replaced) | Aryl Halide (Ar-X) | N-Aryl Pyridinium (B92312) Salt |
| Rhodium | C-H Alkylation | Methyl Group | Alkene | 1-(6-Alkyl-5-vinylpyridin-2-yl)azepane |
Photochemical Reaction Pathways (e.g., photoirradiation-induced transformations)
Photoirradiation can induce unique chemical transformations that are often inaccessible through thermal methods. The vinylpyridine moiety is a chromophore that can absorb UV light, leading to electronically excited states with distinct reactivity.
One of the most prominent photochemical reactions for vinylarenes and vinyl-heterocycles is the [2+2] cycloaddition. Upon photoirradiation, the vinyl group can dimerize with another vinyl group or react with a different alkene to form a cyclobutane (B1203170) ring. Asymmetric photochemical [2+2] cycloadditions of acyclic vinylpyridines have been achieved with high levels of stereocontrol using a chiral catalyst and an iridium photocatalyst. nih.govnih.govacs.org This suggests that this compound could be a substrate for stereoselective synthesis of complex cyclobutane-containing molecules.
Other potential photochemical pathways include:
E/Z Isomerization: If the vinyl group were part of a larger substituted alkene, photoirradiation could induce isomerization around the double bond.
Photocrosslinking: In a polymeric context, UV irradiation of vinylpyridine units can lead to cross-linking between polymer chains, a process utilized in the creation of photoresists. researchgate.net
Organocatalytic Applications and Developments
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The this compound scaffold possesses features that are promising for the development of novel organocatalysts. The pyridine nitrogen and the azepane nitrogen are both basic and can function as Lewis or Brønsted bases.
Chiral pyridine derivatives are a well-established class of nucleophilic organocatalysts. nih.govnih.gov For example, chiral pyridine-N-oxides have been designed and applied as efficient catalysts in asymmetric allylation and acylative dynamic kinetic resolution reactions. acs.orgacs.orgresearchgate.net By introducing chirality into the this compound structure, for instance within the azepane ring or via an appended chiral auxiliary, it is conceivable to develop new catalysts for asymmetric synthesis. The combination of the sterically demanding azepane group and the electronically tunable vinylpyridine system could offer unique stereochemical control in catalyzed reactions. The development of such catalysts would represent a significant contribution, leveraging the structural complexity of the parent molecule for applications in asymmetric synthesis.
Computational and Theoretical Investigations of 1 6 Methyl 5 Vinylpyridin 2 Yl Azepane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods offer insights into reaction pathways, molecular stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and identifying the transition states of chemical reactions. For a molecule like 1-(6-methyl-5-vinylpyridin-2-yl)azepane, DFT calculations can be employed to explore potential synthetic routes and degradation pathways.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to hypothesize its reactivity. For instance, the vinyl group is susceptible to electrophilic addition reactions. A DFT study could model the reaction with an electrophile, mapping the potential energy surface to identify the transition state and determine the activation energy. Such a study would likely involve geometry optimization of the reactants, products, and the transition state structure. Frequency calculations would then be performed to confirm the nature of the stationary points, with the transition state exhibiting a single imaginary frequency.
Hypothetical DFT Data for a Reaction Step:
Interactive Data Table 1: Hypothetical DFT Calculation Results for an Electrophilic Addition to the Vinyl Group| Parameter | Reactant Complex | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | 15.2 | -5.8 |
| Imaginary Frequency (cm⁻¹) | 0 | -450.1 | 0 |
This hypothetical data illustrates how DFT can quantify the energetics of a reaction, providing crucial insights for synthetic chemists.
The seven-membered azepane ring is known for its conformational flexibility. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional shape of the molecule can significantly influence its biological activity. Computational methods are well-suited to explore the complex potential energy surface of the azepane ring in this compound.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, can identify the low-energy conformers. The most common conformations for an azepane ring are the chair and boat forms. For each stable conformer, DFT calculations can provide accurate relative energies. The rotational barrier around the bond connecting the pyridine (B92270) ring to the azepane nitrogen can also be calculated by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable orientation of the two ring systems relative to each other.
Hypothetical Conformational Analysis Data:
Interactive Data Table 2: Hypothetical Relative Energies of Azepane Ring Conformations| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Chair | 0.00 | -78.5, 55.2, -60.1, 75.3 |
| Chair | 0.85 | -80.2, 58.9, -59.8, 78.1 |
| Twist-Boat | 2.10 | 45.3, -88.1, 44.9, -87.5 |
| Boat | 3.50 | 50.1, -90.2, 51.3, -89.7 |
The pyridine ring in this compound is an aromatic system, which is a key determinant of its chemical properties. libretexts.org Quantum chemical calculations can provide a detailed picture of the electronic structure of this ring. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which can be calculated using DFT. A negative NICS value at the center of the ring is indicative of aromatic character.
Analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov The molecular electrostatic potential (MEP) map visually represents this, with red areas indicating high electron density (nucleophilic sites) and blue areas indicating low electron density (electrophilic sites).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important characteristics. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Hypothetical Electronic Properties Data:
Interactive Data Table 3: Hypothetical Calculated Electronic Properties| Property | Value |
| NICS(0) (ppm) | -9.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
Computational chemistry can predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Predicted IR spectra are obtained from the calculation of vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Calculated NMR chemical shifts for ¹H and ¹³C can be compared with experimental data to confirm the structure of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum, providing information about the wavelengths of maximum absorption.
Hypothetical Spectroscopic Data:
Interactive Data Table 4: Hypothetical Predicted Spectroscopic Data| Spectrum | Key Predicted Peaks |
| IR (cm⁻¹) | 3050 (Aromatic C-H stretch), 2950 (Aliphatic C-H stretch), 1640 (C=C stretch), 1580 (Pyridine ring stretch) |
| ¹H NMR (ppm) | 8.2 (Pyridine H), 6.5 (Vinyl H), 3.5 (Azepane CH₂), 2.4 (Methyl H) |
| ¹³C NMR (ppm) | 155 (Pyridine C), 135 (Vinyl C), 50 (Azepane C), 20 (Methyl C) |
| UV-Vis λₘₐₓ (nm) | 260 |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.
MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation in a solvent, such as water or an organic solvent, can provide insights into its flexibility and interactions with the surrounding environment.
The simulation would reveal how the azepane ring samples different conformations in solution and the timescales of these conformational changes. It would also show the dynamic behavior of the vinyl and methyl groups. Furthermore, the simulation can be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which quantify the stability and flexibility of different parts of the molecule.
Hypothetical MD Simulation Data:
Interactive Data Table 5: Hypothetical MD Simulation Results in Water| Parameter | Value | Interpretation |
| Average RMSD (Å) | 1.5 | The overall structure is relatively stable over the simulation time. |
| Azepane Ring RMSF (Å) | 0.8 | The azepane ring exhibits significant flexibility. |
| Pyridine Ring RMSF (Å) | 0.3 | The pyridine ring is relatively rigid. |
Studies on Intermolecular Interactions and Solvation Effects
The intermolecular interactions and solvation properties of this compound are governed by the interplay of its distinct chemical features: the pyridine ring, the vinyl substituent, the methyl group, and the flexible azepane ring. Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide powerful tools to dissect these interactions.
The primary sites for intermolecular interactions on this compound are the nitrogen atom of the pyridine ring and the π-system of the aromatic ring.
Hydrogen Bonding: The pyridine nitrogen, with its lone pair of electrons, is a strong hydrogen bond acceptor. DFT studies on similar pyridine-water complexes have shown that the N···H-O hydrogen bond is a significant stabilizing interaction. researchgate.netbhu.ac.inelsevier.com In protic environments, such as water or alcohols, solvent molecules would readily form hydrogen bonds with the pyridine nitrogen of this compound. Computational studies on 2-aminopyridine, a structural analog, also highlight the propensity for forming strong hydrogen-bonded dimers, suggesting that in a condensed phase, self-association through weak C-H···N interactions might occur. researchgate.net
π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic systems. The presence of the methyl and vinyl substituents can modulate these interactions. The vinyl group, being part of the conjugated system, can influence the electron density distribution of the ring, while the methyl group can introduce steric effects that affect the geometry of stacked dimers. Studies on 2-amino-3-nitropyridine (B1266227) have demonstrated the role of cooperative face-to-face π…π interactions in the solid state. x-mol.net
A hypothetical breakdown of the interaction energies for a dimer of this compound, based on data from analogous systems, is presented in the table below. These values are illustrative and would require specific DFT calculations for accurate determination.
| Interaction Type | Contributing Moiety | Estimated Interaction Energy (kJ/mol) |
| Hydrogen Bonding (with water) | Pyridine Nitrogen | -15 to -25 |
| π-π Stacking (self-dimer) | Pyridine Ring | -10 to -20 |
| Dispersion Forces | Azepane and Alkyl Groups | Variable, contributes to overall stability |
Note: These are estimated values based on computational studies of similar pyridine and aromatic systems.
The solubility and behavior of this compound in different solvents can be predicted by considering the polarity of its different parts. The molecule possesses both a polar component (the pyridine ring) and non-polar components (the azepane ring and the vinyl and methyl groups). This amphiphilic nature suggests its solubility will be solvent-dependent.
Polar Solvents: In polar protic solvents like water, the dominant interaction will be hydrogen bonding with the pyridine nitrogen. Molecular dynamics simulations of pyridine in water show a well-defined hydration shell around the nitrogen atom. researchgate.netscispace.com The electrostatic contribution to the free energy of solvation is expected to be significant in such solvents. scispace.com Studies on poly(vinyl pyridine) indicate that acidic solvents can enhance solubility due to specific interactions with the pyridine nitrogen. oup.com
Non-polar Solvents: In non-polar solvents, such as hexane (B92381) or toluene, dispersion forces will be the primary mode of interaction. The azepane, methyl, and vinyl groups will favorably interact with the non-polar solvent molecules. The polar pyridine ring would be less favorably solvated, potentially leading to aggregation to minimize unfavorable interactions with the solvent.
Implicit Solvation Models: Computational chemistry employs implicit solvation models, such as the Polarizable Continuum Model (PCM), to estimate the free energy of solvation. dntb.gov.ua These models treat the solvent as a continuous medium with a specific dielectric constant. A hypothetical summary of calculated solvation free energies for this compound in different solvents is provided below.
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv, kJ/mol) | Primary Solute-Solvent Interactions |
| Water | 78.4 | -20 to -30 | Hydrogen Bonding, Polar Interactions |
| Methanol | 32.7 | -15 to -25 | Hydrogen Bonding, Polar Interactions |
| Acetonitrile | 37.5 | -10 to -20 | Dipole-Dipole Interactions |
| Toluene | 2.4 | -5 to -15 | Dispersion, π-π Interactions |
| Hexane | 1.9 | -2 to -10 | Dispersion Forces |
Note: These values are hypothetical and serve to illustrate the expected trend based on the principles of solvation and data for related compounds.
The solvation behavior of poly(4-vinylpyridine) derivatives has been studied in binary solvent mixtures like DMSO/water, revealing that solvent polarity and basicity play a crucial role. mdpi.comnih.govresearchgate.net This suggests that for this compound, preferential solvation might occur in mixed solvent systems, where the polar part of the molecule interacts with the more polar solvent component and the non-polar part with the less polar one.
Advanced Analytical Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques for structural assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A complete NMR analysis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane would provide a detailed map of its atomic connectivity.
¹H NMR spectroscopy would be employed to identify the number and environment of all protons in the molecule. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the vinyl group, the methyl group, and the azepane ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons.
¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would be used to determine the number and type of carbon atoms (C, CH, CH₂, CH₃). This would confirm the presence of the expected 14 carbon atoms in the molecule and differentiate between the aromatic, vinylic, aliphatic, and methyl carbons.
2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for assembling the final structure.
COSY would establish proton-proton couplings within the same spin system, for instance, connecting the protons of the vinyl group and tracing the connectivity within the azepane ring.
HSQC would correlate each proton signal with its directly attached carbon atom, unambiguously assigning the carbon resonances.
HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the azepane ring to the pyridine ring.
A hypothetical data table for the expected NMR signals is presented below.
| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.0-8.0 | 110-160 |
| Vinyl-H | 5.0-6.5 | 115-140 |
| Azepane-CH₂ | 1.5-3.5 | 25-50 |
| Methyl-CH₃ | 2.2-2.6 | 15-25 |
Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry for elemental composition, fragmentation pathways)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental formula (C₁₄H₂₀N₂), confirming the molecular identity and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be identified. Expected fragmentation patterns would likely involve the cleavage of the azepane ring or the loss of the vinyl or methyl groups from the pyridine ring, providing further structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., identification of functional groups, electronic transitions)
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic pyridine ring, the vinyl group, and the aliphatic azepane and methyl groups.
C=C and C=N stretching vibrations from the pyridine and vinyl moieties.
C-N stretching vibrations corresponding to the bond between the azepane nitrogen and the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π → π* and n → π* transitions of the conjugated pyridine and vinyl systems. This analysis helps to confirm the presence of the chromophoric parts of the molecule.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of the molecular structure and provide insights into the packing of the molecules in the crystal lattice. However, this method is contingent on the ability to grow a single crystal of suitable quality.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, intermediates, or side products. The purity would be determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC analysis, often coupled with a mass spectrometer (GC-MS), can provide both separation and identification of any volatile impurities.
A summary of the analytical techniques and their applications is provided in the table below.
| Technique | Information Provided |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton and types |
| 2D-NMR | Detailed atomic connectivity |
| HRMS | Elemental composition |
| MS/MS | Structural fragmentation |
| IR Spectroscopy | Functional groups |
| UV-Vis Spectroscopy | Electronic transitions |
| X-ray Crystallography | 3D molecular structure in solid state |
| HPLC | Purity assessment and separation |
| GC | Purity assessment of volatile components |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare azepane-containing compounds like 1-(6-Methyl-5-vinylpyridin-2-yl)azepane?
- Methodological Answer : Azepane derivatives are typically synthesized via nucleophilic substitution, ring-closing metathesis, or condensation reactions. For example, 1-(oxiran-2-ylmethyl)azepane (a structural analog) is synthesized using epoxide intermediates, with reaction progress monitored via NMR in a DMSO–CCl4 solvent system . Key steps include optimizing reaction temperature and catalyst selection (e.g., palladium or ruthenium-based catalysts for vinyl group introduction). Purification often involves column chromatography or recrystallization, with yields dependent on steric and electronic effects of substituents.
Q. How are physicochemical properties such as logP and polar surface area (PSA) determined for azepane derivatives, and why are they critical in experimental design?
- Methodological Answer : LogP (lipophilicity) and PSA (polarity) are calculated using software like ChemAxon or experimentally via shake-flask methods. For 1-(2-nitrophenyl)azepane, logP = 3.56 and PSA = 49.06 Ų . These properties guide solubility studies, formulation design, and pharmacokinetic predictions. High logP values suggest lipid membrane permeability, while PSA impacts blood-brain barrier penetration. Researchers should validate computational predictions with HPLC or LC-MS data .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) identifies vinyl and methyl groups, with coupling constants resolving stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV/Vis or MS detection assesses purity, especially for intermediates with reactive vinyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory results in the biological activity of azepane derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Strategies include:
- Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion and MIC assays) .
- Stability Studies : Monitor compound degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across replicates .
Q. What methodologies are used to study structure-activity relationships (SAR) of azepane derivatives in pharmacological contexts?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing vinyl with ethyl) and compare bioactivity .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict interactions with targets like enzymes or GPCRs.
- In Vitro Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies, correlating IC50 values with structural features .
Q. How can researchers optimize the synthesis of this compound for scale-up without compromising yield?
- Methodological Answer :
- Process Intensification : Use flow chemistry to control exothermic reactions and improve mixing efficiency.
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether) .
Q. What advanced analytical approaches are employed to detect trace impurities in azepane derivatives?
- Methodological Answer :
- GC-MS/LC-MS : Detect volatile or non-volatile impurities at ppm levels, with isotopic labeling for quantification .
- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline intermediates .
- Solid-State NMR : Analyze polymorphic forms affecting bioavailability .
Q. How are azepane derivatives evaluated for their potential in material science applications?
- Methodological Answer :
- Polymer Synthesis : Incorporate azepane moieties into polyamides or polyesters via ring-opening polymerization, assessing thermal stability (TGA) and mechanical properties (DSC) .
- Coordination Chemistry : Test azepane ligands in metal-organic frameworks (MOFs) using UV-Vis and XRD to study porosity and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
